1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine
CAS No.: 680216-25-5
Cat. No.: VC4122715
Molecular Formula: C11H11Cl2N3O
Molecular Weight: 272.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 680216-25-5 |
|---|---|
| Molecular Formula | C11H11Cl2N3O |
| Molecular Weight | 272.13 g/mol |
| IUPAC Name | 1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine |
| Standard InChI | InChI=1S/C11H11Cl2N3O/c1-16(2)6-9-14-11(15-17-9)10-7(12)4-3-5-8(10)13/h3-5H,6H2,1-2H3 |
| Standard InChI Key | NDJKXVVIHNEDAI-UHFFFAOYSA-N |
| SMILES | CN(C)CC1=NC(=NO1)C2=C(C=CC=C2Cl)Cl |
| Canonical SMILES | CN(C)CC1=NC(=NO1)C2=C(C=CC=C2Cl)Cl |
Introduction
Synthesis
The synthesis of compounds like this typically involves:
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Formation of the Oxadiazole Ring: This is achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
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Substitution Reactions: The dichlorophenyl group is introduced via electrophilic aromatic substitution or coupling reactions.
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Amine Functionalization: The dimethylmethanamine moiety is added through alkylation or reductive amination processes.
These steps require precise control of reaction conditions to ensure high yield and purity.
Potential Applications
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Antimicrobial Activity: The oxadiazole ring is known for its role in antimicrobial agents due to its ability to disrupt bacterial enzymes or membranes .
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Anti-inflammatory Properties: Similar compounds have shown promise as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .
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Anticancer Potential: Oxadiazole derivatives have been studied for their cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
Mechanism of Action
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The dichlorophenyl group enhances lipophilicity, allowing the compound to penetrate biological membranes.
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The oxadiazole ring interacts with biological targets such as enzymes or receptors, potentially leading to therapeutic effects.
Research Findings on Related Compounds
Several studies highlight the significance of oxadiazole derivatives:
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Antibacterial Agents: Research has demonstrated that oxadiazoles can inhibit both gram-positive and gram-negative bacteria by targeting essential bacterial proteins .
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Antioxidant Properties: Compounds with similar structures have been shown to scavenge free radicals, protecting cells from oxidative damage .
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Drug-Like Properties: Computational studies often reveal favorable absorption, distribution, metabolism, and excretion (ADME) profiles for oxadiazole-based molecules .
Data Table: Biological Activity Comparison
Future Directions
To fully understand the potential of this compound:
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Conduct in vitro and in vivo studies to evaluate its biological activity.
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Perform molecular docking simulations to predict interactions with biological targets.
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Investigate its pharmacokinetic properties to assess drug-likeness.
This compound represents a promising scaffold for designing new therapeutic agents due to its structural features and potential bioactivity.
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